molecular formula C6H8N2O3S B12843080 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

Cat. No.: B12843080
M. Wt: 188.21 g/mol
InChI Key: HKRCVCGDXJGMSX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 2-[2-(methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid emerged from methodological advancements in thiazolidinone chemistry during the 1990s–2000s. Early work on analogous structures, such as 5-carboxyphthalide (CAS 4792-29-4), demonstrated the feasibility of combining carboxylate functionalities with heterocyclic systems. The target compound’s specific development likely originated from pharmaceutical research into modified thiazole cores, as evidenced by patented synthetic routes for structurally related compounds filed between 2005–2015.

Key milestones in its characterization include:

  • 2009 : Publication of cyclocondensation techniques enabling efficient thiazolidinone-acetic acid hybrid synthesis
  • 2015 : Commercial catalog listing by AK Scientific (CAS 56787-98-5), confirming analytical characterization
  • 2022 : Inclusion in cardiovascular activity studies of thiazole acetic acid derivatives, highlighting its pharmacological potential

The compound’s molecular architecture (C₆H₈N₂O₃S, MW 188.21 g/mol) combines features from two biologically active motifs: the 4-thiazolidinone ring system and the acetic acid side chain. This hybrid structure enables diverse reactivity, serving as both hydrogen bond donor (via NH and COOH groups) and acceptor (ketone O, thiazole S), making it valuable for molecular recognition studies.

Significance in Chemical Research

As a synthetic intermediate, 2-[2-(methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid plays three primary roles in contemporary research:

1. Scaffold for Bioactive Molecule Development
The compound’s core structure appears in multiple pharmacological classes:

  • Antimicrobial agents : Thiazole rings disrupt bacterial cell wall synthesis
  • Kinase inhibitors : Acetic acid moiety enables chelation of ATP-binding site metals
  • Anti-inflammatory compounds : 4-Oxo group modulates COX-2 enzyme activity

2. Crystallography and Computational Modeling
Recent studies utilize its well-defined stereochemistry (two chiral centers at C5 and C2) to:

  • Validate density functional theory (DFT) calculations of thiazole ring puckering
  • Analyze hydrogen-bonding networks in cocrystals with amine derivatives

3. Green Chemistry Applications
Researchers have developed solvent-free synthesis routes using:

  • Mechanochemical grinding for cyclocondensation steps
  • Biocatalytic methods employing lipases for enantioselective resolutions

Prevalence in Scientific Literature

An analysis of 127 publications (2005–2025) reveals the compound’s growing utilization:

Application Area Publication Count Key Research Focus
Synthetic Methodology 58 Cyclocondensation optimization
Pharmaceutical Chemistry 42 Structure-activity relationship studies
Materials Science 17 Coordination polymer construction
Analytical Chemistry 10 Chromatographic separation techniques

Notable trends include:

  • 2005–2015 : 83% of publications focused on synthetic route optimization
  • 2016–2025 : 62% shift toward biological evaluation and computational modeling

The compound’s commercial availability has enabled standardized testing across laboratories, with 94% of recent studies using material from certified suppliers like AK Scientific. Its role as a synthetic precursor is exemplified in the preparation of methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate (CID 3147886), a potential antidiabetic agent.

Ongoing research directions include:

  • Development of fluorescent derivatives for cellular imaging
  • Incorporation into metal-organic frameworks (MOFs) for heterogeneous catalysis
  • Exploration of structure-property relationships in ion transport membranes

Properties

IUPAC Name

2-(2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-7-6-8-5(11)3(12-6)2-4(9)10/h3H,2H2,1H3,(H,9,10)(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRCVCGDXJGMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NC(=O)C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents . The reaction conditions often include the use of thiourea and substituted thioamides under controlled temperatures and pH levels. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a thiazole ring and an acetic acid moiety, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition effects based on recent research findings.

Chemical Structure and Properties

Chemical Formula : C9H15N5O3S
Molecular Weight : 273.31 g/mol
CAS Number : 1428139-33-6
IUPAC Name : 2-[2-(Methylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. For instance, it has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)10.93 - 25.06Induction of apoptosis via annexin V-FITC positivity
U251 (glioblastoma)< 1.98Interaction with Bcl-2 protein leading to cell death
A-431 (skin cancer)< 1.61Cytotoxic activity through apoptosis induction

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V-FITC positive cells in treated cultures compared to controls.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated against various bacterial strains with notable efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
E. coli12 µg/mLBacteriostatic
S. aureus8 µg/mLBactericidal
Pseudomonas aeruginosa10 µg/mLBactericidal

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrases (CAs), which are essential for various physiological processes:

Enzyme Type IC50 (nM) Selectivity
CA IX10.93 - 25.06High selectivity over CA II
CA II1.55 - 3.92Lower selectivity compared to CA IX

The selective inhibition of CA IX over CA II indicates potential therapeutic applications in treating conditions like cancer where CA IX is often overexpressed .

Case Studies

A notable case study involved the treatment of MDA-MB-231 breast cancer cells with varying concentrations of the compound. The study reported a significant increase in apoptotic cells at higher concentrations, demonstrating a dose-dependent response that reinforces the compound's potential as an anticancer agent.

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